N-[2-(thiophene-2-sulfonamido)ethyl]acetamide
Description
N-[2-(Thiophene-2-sulfonamido)ethyl]acetamide is a sulfonamide-containing acetamide derivative featuring a thiophene heterocycle. Its structure comprises a thiophene ring substituted with a sulfonamide group at the 2-position, connected via an ethyl linker to an acetamide moiety. This compound is cataloged under identifiers such as ZINC4050953 and AC1MCFG8, indicating its presence in chemical databases and commercial availability .
Properties
IUPAC Name |
N-[2-(thiophen-2-ylsulfonylamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S2/c1-7(11)9-4-5-10-15(12,13)8-3-2-6-14-8/h2-3,6,10H,4-5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMKKNPLZFZVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNS(=O)(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophene-2-sulfonamido)ethyl]acetamide typically involves the reaction of 2-thienylsulfonyl chloride with ethylenediamine, followed by acetylation of the resulting intermediate. The reaction conditions usually require a solvent such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophene-2-sulfonamido)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aminoethyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aminoethyl compounds .
Scientific Research Applications
Medicinal Chemistry
N-[2-(thiophene-2-sulfonamido)ethyl]acetamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its sulfonamide structure is known for its role in various pharmaceutical applications, including:
- Antibiotics : Sulfonamides have historically been used as antibacterial agents. The thiophene moiety may enhance the antimicrobial activity of the compound against specific pathogens.
- Anti-inflammatory Agents : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties, making this compound a candidate for further investigation in treating inflammatory diseases.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). Carbonic anhydrases are essential enzymes involved in various physiological processes, including:
- Regulation of pH : Inhibiting these enzymes can alter bicarbonate levels in the body, impacting acid-base balance.
- Antimicrobial Action : Inhibiting bacterial carbonic anhydrases can impair the survival of pathogens, making this compound potentially useful in developing new antimicrobial agents.
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme Type | Inhibition Activity | Reference |
|---|---|---|
| Carbonic Anhydrase II | Effective inhibitor | |
| Urease | Significant inhibition |
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 256 µg/mL | |
| Staphylococcus aureus | 128 µg/mL |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers aimed to evaluate the antimicrobial properties of this compound against common pathogens. The findings indicated that modifications to the thiophene group significantly enhanced its potency against gram-positive bacteria.
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition profile of this compound, particularly its interaction with carbonic anhydrases. The results demonstrated that this compound exhibited selective inhibition towards CA II, suggesting its potential use in treating conditions related to carbonic anhydrase dysfunction.
Mechanism of Action
The mechanism of action of N-[2-(thiophene-2-sulfonamido)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The aminoethyl chain allows for the compound to be incorporated into biological systems, where it can exert its effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiophene-Based Acetamides
Key Observations :
Key Observations :
- The target compound’s synthesis likely requires sulfonylation steps, contrasting with the direct acylation used for N-(3-acetyl-2-thienyl)acetamides .
- Complex analogs (e.g., naphtho[2,1-b]furan derivatives) employ multi-step protocols involving hydrazine and thiocarbonyl additions, highlighting divergent synthetic complexity .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Biological Activity
N-[2-(thiophene-2-sulfonamido)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Chemical Name: this compound
- CAS Number: 440639-50-9
- Molecular Formula: C₉H₁₁N₃O₂S₂
- Molecular Weight: 245.32 g/mol
The compound features a thiophene ring connected to an acetamide moiety through a sulfonamide linkage, which is crucial for its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity
- Antioxidant Properties
- Enzyme Inhibition
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Carbonic Anhydrase Inhibition: The binding of the compound to carbonic anhydrase isoforms disrupts their catalytic function, which is crucial for maintaining pH balance and fluid homeostasis in cells. This inhibition can lead to altered cellular processes such as proliferation and apoptosis in cancer cells .
- Antibacterial Mechanism: The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound, using the agar well diffusion method. The results indicated that the compound exhibited significant inhibition zones against Bacillus subtilis, Shigella dysenteriae, and Pseudomonas aeruginosa at concentrations as low as 15 µg/mL .
Case Study 2: Carbonic Anhydrase Inhibition
In a comparative analysis of sulfonamide derivatives, this compound was found to be among the most effective inhibitors of hCA IX with an IC₅₀ value significantly lower than many other tested compounds. This suggests its potential as a therapeutic agent in conditions where CA IX is overexpressed, such as certain cancers .
Table 1: Biological Activities of this compound
Q & A
Q. What are the key synthetic routes for N-[2-(thiophene-2-sulfonamido)ethyl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with sulfonylation of thiophene derivatives followed by amidation. Key steps include:
- Sulfonamide formation : Reacting thiophene-2-sulfonyl chloride with ethylenediamine derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
- Acetamide coupling : Using chloroacetyl chloride or activated esters to introduce the acetamide moiety, with temperature control (0–25°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents like DMF or ethanol improve solubility and reaction efficiency . Optimization focuses on yield (monitored via TLC/HPLC) and purity (>95% by NMR) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
A combination of spectroscopic and chromatographic methods is essential:
| Technique | Purpose | Example Data |
|---|---|---|
| NMR | Confirm sulfonamide/acetamide linkages | δ 2.1 ppm (CH₃CO), δ 7.2–7.5 ppm (thiophene protons) |
| Mass Spectrometry | Verify molecular ion ([M+H]⁺) | m/z calculated for C₈H₁₂N₂O₃S₂: 272.03 |
| HPLC | Assess purity (>95%) | Retention time matched to standards |
Discrepancies in spectral data (e.g., NMR shifts) require cross-validation with synthetic intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data across studies?
Discrepancies often arise from impurities or solvent effects. Strategies include:
- Standardized protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) for NMR .
- Batch comparison : Analyze multiple synthetic batches to isolate batch-specific anomalies .
- Advanced techniques : 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What strategies improve synthetic yield during scale-up (mg to g)?
Key factors include:
- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) for selective coupling .
- Flow chemistry : Continuous reactors enhance reproducibility and reduce side products .
- Solvent recycling : Ethanol or toluene recovery reduces costs .
- Reaction monitoring : In-line FTIR or Raman spectroscopy for real-time adjustments .
Q. How do structural modifications (e.g., thiophene/sulfonamide groups) influence biological activity?
Systematic SAR studies reveal:
- Thiophene substitution : Electron-withdrawing groups (e.g., Cl) enhance receptor binding affinity (e.g., IC₅₀ < 1 µM in kinase assays) .
- Sulfonamide flexibility : Bulky substituents reduce metabolic clearance (t₁/₂ > 6 hrs in hepatic microsomes) .
- Acetamide linker : Short alkyl chains improve membrane permeability (Papp > 10⁻⁶ cm/s in Caco-2 assays) .
Methodological Guidance
- Controlled reactions : Use inert atmospheres (N₂/Ar) for air-sensitive steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Biological assays : Screen against target enzymes (e.g., COX-2, EGFR) using fluorescence polarization or SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
